![molecular formula C45H28N6 B14126448 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound that features a unique structure combining carbazole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps, starting with the preparation of intermediate compounds such as 9-Phenylcarbazole-3-boronic acid. This intermediate can be synthesized through the reaction of phenylboronic acid with carbazole under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its electronic properties allow it to efficiently transport charge and emit light when subjected to an electric field. The molecular targets and pathways involved in its biological applications would depend on the specific context, such as binding to particular proteins or interacting with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole-3-boronic acid: A precursor in the synthesis of the target compound.
Carbazole derivatives: These compounds share the carbazole core structure and have similar electronic properties.
Pyridine derivatives: These compounds share the pyridine moiety and can exhibit similar reactivity.
Uniqueness
8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its combination of carbazole and pyridine moieties, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring efficient charge transport and light emission.
Propiedades
Fórmula molecular |
C45H28N6 |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
8-[5-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C45H28N6/c1-2-10-31(11-3-1)49-38-15-6-4-12-33(38)36-26-29(18-21-40(36)49)30-19-22-41-37(27-30)34-13-5-7-16-39(34)50(41)32-20-23-43(48-28-32)51-42-17-9-24-46-44(42)35-14-8-25-47-45(35)51/h1-28H |
Clave InChI |
JIZLPFLOBVOXGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=C(C1=C8N=CC=C1)N=CC=C9)C1=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
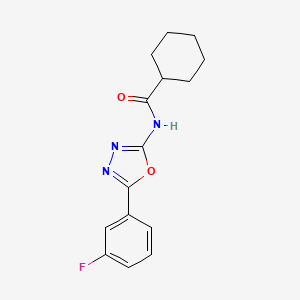
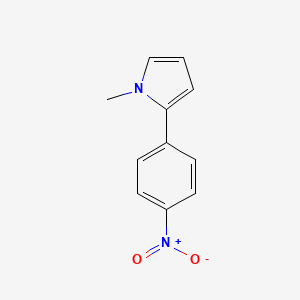
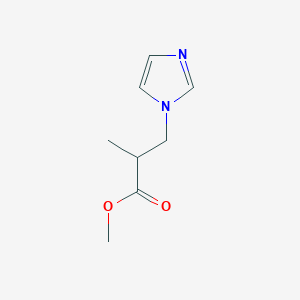
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

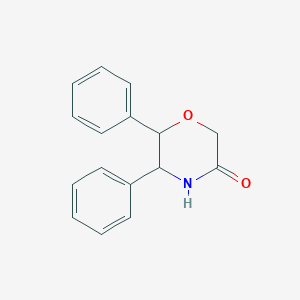
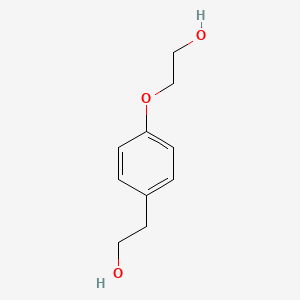
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)

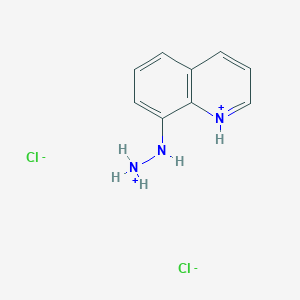
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
